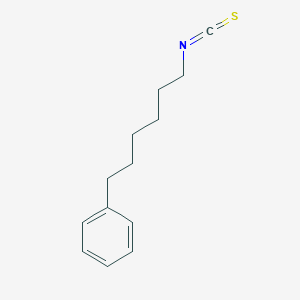

6-Phenylhexyl isothiocyanate

Beschreibung

Eigenschaften

IUPAC Name |

6-isothiocyanatohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NS/c15-12-14-11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNWEQGIPZMBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021146 | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133920-06-6 | |

| Record name | (6-Isothiocyanatohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133920-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCB7WLT5ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Phenylhexylisothiocyanat kann durch verschiedene Verfahren synthetisiert werden:

Substitutionsreaktion: Ein neuartiges Verfahren umfasst die Substitutionsreaktion von Phenylisothiocyanat mit entsprechenden Aminen in Gegenwart von Dimethylbenzol als Lösungsmittel unter Stickstoffschutz. Dieses Verfahren ist effizient, mit Ausbeuten von über 90%, und zeichnet sich durch geringe Toxizität, niedrige Kosten und Sicherheit aus.

Eintopfverfahren: Ein weiteres Verfahren beinhaltet die in situ-Erzeugung eines Dithiocarbamat-Salzes aus primären Aminen durch Reaktion mit Schwefelkohlenstoff, gefolgt von Eliminierung zum Isothiocyanat-Produkt mit Cyanursäure als Entschwefelungsreagenz. Dieses Verfahren ist für die Hochskalierung geeignet und wird unter wässrigen Bedingungen durchgeführt.

Analyse Chemischer Reaktionen

Phenylhexylisothiocyanat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Thioharnstoffe umwandeln.

Substitution: Es reagiert mit Nukleophilen wie Aminen unter Bildung von Thioharnstoffen und anderen Derivaten.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Dimethylbenzol als Lösungsmittel, Stickstoffschutz und milde Reaktionsbedingungen . Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören Thioharnstoffe, Sulfoxide und Sulfone.

4. Wissenschaftliche Forschungsanwendungen

Phenylhexylisothiocyanat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

5. Wirkmechanismus

Phenylhexylisothiocyanat entfaltet seine Wirkungen über mehrere Mechanismen:

Induktion der Apoptose: Es induziert die Apoptose über die mitochondriale und den Fas-Todesrezeptor-Weg.

Hemmung des Zellzyklus: Es hemmt die Zellzyklusarretierung in der G0/G1-Phase.

Modulation von Signalwegen: Es moduliert den PI3K/Akt-Signalweg, was zu Histonacetylierung und Hemmung der Zellviabilität führt.

Wiederherstellung der P53-Aktivität: Es stellt die Aktivität von mutiertem P53 wieder her und reaktiviert den P53-Signalweg.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

PHITC has been studied for its role in inhibiting tumorigenesis, particularly in relation to tobacco-specific carcinogens. Research indicates that PHITC can inhibit the effects of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen found in tobacco products. In laboratory studies, PHITC demonstrated significant inhibitory effects on NNK-induced lung tumorigenesis in mouse models, suggesting its potential as a chemopreventive agent .

Table 1: Comparative Efficacy of Isothiocyanates Against NNK-Induced Tumorigenesis

| Compound | Inhibition Rate (%) | Reference |

|---|---|---|

| This compound (PHITC) | 50-100 | |

| Phenethyl Isothiocyanate (PEITC) | Varies (up to 97%) | |

| Benzyl Isothiocyanate (BITC) | Limited effectiveness |

Case Studies and Research Findings

Several studies have documented the effects of PHITC in various experimental settings:

- A study comparing the cytotoxic profiles of PEITC and PHITC revealed that while both compounds inhibit tumorigenesis, PHITC may enhance tumorigenesis under certain conditions due to its unique chemical properties .

- In another investigation, dietary administration of PHITC significantly reduced tumor multiplicity in mice exposed to NNK, highlighting its potential as a dietary chemopreventive agent .

Potential for Combination Therapies

Recent research has suggested that combining PHITC with traditional anticancer drugs could enhance therapeutic effects while minimizing side effects. This approach leverages the ability of isothiocyanates to modulate biochemical pathways involved in cancer progression and drug resistance .

Wirkmechanismus

Phenylhexyl isothiocyanate exerts its effects through multiple mechanisms:

Induction of Apoptosis: It induces apoptosis through the mitochondrial and Fas death receptor pathways.

Inhibition of Cell Cycle: It inhibits cell cycle arrest at the G0/G1 phase.

Modulation of Signaling Pathways: It modulates the PI3K/Akt signaling pathway, leading to histone acetylation and inhibition of cell viability.

Restoration of P53 Activity: It restores the activity of mutated P53 and reactivates the P53 pathway.

Vergleich Mit ähnlichen Verbindungen

Table 1: Pharmacokinetic Comparison of PHITC and PEITC in F344 Rats

| Parameter | PHITC | PEITC |

|---|---|---|

| Blood $T_{1/2e}$ (h) | 20.5 | 21.7 |

| Lung $T_{1/2e}$ (h) | >2× PEITC | Baseline |

| Urinary Excretion (%) | 7.2 | 88.7 |

| Fecal Excretion (%) | 47.4 | 9.9 |

| $^{14}\text{CO}_2$ Exhalation (%) | 16.5 | <0.16 |

Data sourced from Conaway et al. (1999) .

Organ-Specific Chemopreventive and Tumor-Promoting Effects

The biological activity of ITCs varies dramatically across tissues:

Lung Cancer

Colon Cancer

- PHITC: Promotes AOM-induced colon tumors, increasing adenocarcinoma incidence (2- to 4.3-fold) and modulating eicosanoid metabolism (e.g., upregulating cyclooxygenase (COX) and prostaglandin $E_2$) .

- PEITC and Sulforaphane: Suppress colon carcinogenesis by inducing apoptosis and phase II detoxification enzymes .

Esophageal Cancer

- PHITC: Enhances NMBA-induced esophageal tumors in rats, whereas PEITC inhibits tumorigenesis by blocking carcinogen-DNA adduct formation .

Table 2: Organ-Specific Effects of PHITC vs. PEITC

Mechanisms of Action

- Apoptosis Modulation : PEITC and sulforaphane induce apoptosis in cancer cells, while PHITC suppresses apoptosis (apoptotic index: 7.0% vs. 17.6% for PEITC) in colon tumors .

- Glutathione (GSH) Interactions : PEITC toxicity correlates with GSH depletion, whereas PHITC’s cytotoxicity is GSH-independent .

- Enzyme Modulation : PHITC upregulates phospholipase $A2$ (PLA$2$) and COX in colon mucosa, promoting inflammatory pathways linked to tumorigenesis .

Structure-Activity Relationships (SAR)

For example:

Biologische Aktivität

6-Phenylhexyl isothiocyanate (PHITC) is a member of the isothiocyanate family, which are compounds derived from glucosinolates found in cruciferous vegetables. These compounds have garnered attention for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of PHITC, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

PHITC has the following chemical structure:

- Molecular Formula : C_{13}H_{17}N_{1}S_{1}

- Molecular Weight : 219.35 g/mol

The presence of the phenyl group contributes to its unique biological activities, differentiating it from other isothiocyanates.

1. Anticancer Properties

PHITC has been studied for its potential role in cancer prevention and treatment. Notably, it has been shown to enhance N-nitrosomethylbenzylamine (NMBA)-induced esophageal tumorigenesis in experimental models. This suggests that while PHITC may exhibit some anticancer effects, it could also promote tumorigenesis under certain conditions .

Table 1: Summary of Anticancer Studies Involving PHITC

| Study Reference | Model Used | Findings |

|---|---|---|

| Hudson et al. (2001) | Rat model | Enhanced NMBA-induced esophageal tumors |

| Conaway et al. (2000) | Mice | Promoted tumor growth in specific conditions |

2. Antimicrobial Activity

Isothiocyanates, including PHITC, are known for their antimicrobial properties. They have been shown to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy of Isothiocyanates

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 μg/mL | Dias et al. (2012) |

| S. aureus | 25 μg/mL | Sofrata et al. (2011) |

3. Anti-inflammatory Effects

Research indicates that PHITC may possess anti-inflammatory properties by modulating inflammatory pathways. For instance, it has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

The biological activity of PHITC can be attributed to several mechanisms:

- Cytochrome P450 Inhibition : PHITC affects cytochrome P450 enzymes involved in drug metabolism and detoxification processes .

- Quorum Sensing Inhibition : It has been reported to disrupt quorum sensing in bacteria, which is crucial for their pathogenicity .

- Antioxidant Activity : PHITC may also exhibit antioxidant properties that help mitigate oxidative stress-related damage.

Case Study 1: Cancer Promotion

In a study by Conaway et al., the administration of PHITC was linked to an increase in tumor incidence when combined with NMBA in rats. This finding raises concerns about the dual role of PHITC as both a potential chemopreventive agent and a promoter of carcinogenesis under specific conditions .

Case Study 2: Antimicrobial Properties

A study investigating the antimicrobial effects of various isothiocyanates found that PHITC significantly inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations. This suggests its potential use as a natural preservative or therapeutic agent against infections .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 6-phenylhexyl isothiocyanate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized by reacting the corresponding amine (6-phenylhexylamine) with carbon disulfide in an organic solvent (e.g., dichloromethane or diethyl ether) under low-temperature conditions (0–5°C) with continuous stirring. The intermediate dithiocarbamate salt is then treated with a chlorinating agent (e.g., phosgene or thiophosgene) to yield the isothiocyanate. Reaction efficiency depends on solvent purity, stoichiometric ratios, and controlled temperature to minimize side reactions .

Q. What key physicochemical properties must researchers consider during experimental design?

- Methodological Answer : Critical properties include its liquid state at room temperature, solubility in organic solvents (e.g., DMSO, ethanol), and sensitivity to moisture. The compound’s volatility and pungent odor necessitate closed-system handling (e.g., sealed vials, glove boxes) to prevent degradation and exposure. UV-Vis spectroscopy or HPLC can monitor stability during storage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. In case of spills, absorb with inert material (e.g., diatomaceous earth) and dispose as hazardous waste. Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do pharmacokinetic parameters of this compound vary between rodent models and human cell lines?

- Methodological Answer : In F344 rats, intravenous administration shows a plasma half-life of ~2.5 hours, with rapid distribution to tissues (e.g., liver, lungs) and metabolism via glutathione conjugation. In vitro human hepatocyte models reveal slower clearance due to differences in cytochrome P450 activity. Researchers should tailor dosing regimens (e.g., bolus vs. continuous infusion) based on species-specific metabolic profiles .

Q. How does glutathione depletion influence the compound’s cytotoxicity, and how can this be experimentally controlled?

- Methodological Answer : Glutathione (GSH) depletion (using inhibitors like buthionine sulfoximine) enhances cytotoxicity by reducing detoxification via the mercapturic acid pathway. To control for this, measure intracellular GSH levels (e.g., Ellman’s assay) pre- and post-treatment. Use isogenic cell lines with varying GSH synthesis capacities to isolate metabolic effects .

Q. What strategies resolve contradictions in anticancer efficacy across cell lines?

- Methodological Answer : Discrepancies arise from cell-specific expression of Nrf2 (regulates antioxidant responses) and apoptotic pathways (e.g., caspase-3 activation). Use transcriptomic profiling (RNA-seq) to identify resistance markers (e.g., upregulated GST isoforms) and combinatorial treatments (e.g., with cisplatin) to overcome resistance .

Q. What challenges arise in designing in vivo chemoprevention studies, and how are they addressed?

- Methodological Answer : Challenges include dose-limiting toxicity (e.g., gastrointestinal irritation in oral administration) and bioavailability optimization. Use nanoparticle encapsulation or co-administration with bioavailability enhancers (e.g., piperine). Monitor tumorigenesis via biomarkers like aberrant crypt foci in rodent models .

Q. How does alkyl chain length impact bioactivity compared to shorter-chain isothiocyanates (e.g., phenethyl isothiocyanate)?

- Methodological Answer : The longer hydrophobic chain of this compound enhances membrane permeability and sustained intracellular retention, increasing potency in inhibiting NF-κB and MAPK pathways. Comparative studies using analogs with varying chain lengths (C2–C8) reveal structure-activity relationships critical for drug design .

Q. What analytical methods are optimal for quantifying the compound and its metabolites in biological samples?

- Methodological Answer : LC-MS/MS with deuterated internal standards provides high sensitivity for detecting parent compounds and glutathione conjugates in plasma/tissue homogenates. Solid-phase extraction (C18 columns) improves recovery rates, while tandem mass spectrometry distinguishes isobaric metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.